molecular formula C34H16O2 B085859 Isoviolanthrone CAS No. 128-64-3

Isoviolanthrone

Cat. No.: B085859
CAS No.: 128-64-3
M. Wt: 456.5 g/mol
InChI Key: BSIHWSXXPBAGTC-UHFFFAOYSA-N
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Description

Isoviolanthrone is a useful research compound. Its molecular formula is C34H16O2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrical and Semiconductor Properties : Isoviolanthrone has been shown to exhibit semiconductor properties. The electrical resistivity of this compound decreases with compression, significantly lowering its resistivity under high pressure (Inokuchi, 1955). Additionally, it was found that the resistivity of condensed polynuclear aromatic compounds like this compound has the character of a semiconductor (Inokuchi, 1951).

  • Photophysical and Photochemical Properties : Research has investigated the photochemical reduction of this compound to its dihydro form, revealing its photophysical properties and the influence of photogenerated radicals on its behavior (Gruen & Görner, 2011).

  • High-Pressure Studies : this compound's vibrational properties have been explored under high pressure using Raman spectroscopy, helping to characterize its phonon spectra and identify phase transitions influenced by pressure (Zhao et al., 2014).

  • Chemical Synthesis and By-Products : Studies have examined the yields of isomers of violanthrone during the alkali fusion of benzanthrone, which is a method for producing this compound. This research provides insights into the conditions favorable for this compound synthesis (Fujisawa et al., 2002).

  • Use as Pigment Stiffeners and Oxidation Inhibitors : this compound has been found effective as a pigment stiffener in greases and as an inhibitor of polysiloxane oxidation, indicating its potential in materials science and industrial applications (Kobzova et al., 1968).

  • Upcycling in Electrochemical Devices : A recent study demonstrated the upcycling of this compound, a vat dye, into high-value materials for light-emitting electrochemical devices, showing its potential in sustainable material science (Ghanem et al., 2023).

Safety and Hazards

Isoviolanthrone is harmful if swallowed and causes skin and eye irritation . It is advised to avoid prolonged contact with eyes, skin, and clothing . In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The high-pressure study of Isoviolanthrone by Raman spectroscopy has provided a complete characterization of phonon spectra under pressure . This research could pave the way for future studies on the properties of this compound under different conditions .

Properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIHWSXXPBAGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059576
Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-64-3
Record name Isoviolanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-64-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoviolanthrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoviolanthrone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5268
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isoviolanthrone?

A1: this compound is represented by the molecular formula C34H16O2 and has a molecular weight of 464.5 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers have employed UV-Vis spectroscopy and Raman spectroscopy to characterize this compound. UV-Vis spectroscopy in sulfuric acid reveals a bathochromic shift of 20 nm for the dimer compared to the monomer. [] Raman spectroscopy has been instrumental in studying the vibrational properties of this compound under high pressure, revealing phase transitions and insights into its electronic behavior. []

Q3: How does the electrical resistivity of this compound change under pressure, and what does this suggest about its potential applications?

A3: this compound exhibits a significant decrease in electrical resistivity with increasing pressure. At 4.2 x 103 kg/cm2, its resistivity drops to 1/500th of its value at ordinary pressure. [] This pressure-dependent conductivity hints at potential applications in pressure-sensitive electronics or as a component in high-pressure devices.

Q4: Is this compound stable under high-pressure conditions? What kind of phase transitions does it undergo?

A4: Raman spectroscopy studies have shown that this compound undergoes phase transitions under high pressure. One transition occurs at 11.0 GPa, and another, leading to a new phase, emerges above 13.8 GPa. These transitions are attributed to changes in intra- and intermolecular bonding. [] Interestingly, the transitions appear to be reversible upon decompression.

Q5: How does the structure of this compound relate to its semiconducting properties?

A5: this compound belongs to a class of condensed polynuclear aromatic compounds known for their semiconducting properties. Its structure, featuring a large π-conjugated system, facilitates electron mobility, contributing to its semiconducting behavior. []

Q6: What is the significance of the dimerization of this compound?

A6: The dimerization of 3,4'-dibenzanthrone (this compound) through C-C linkage at the 3 positions leads to a significant increase in electrical conductivity. This dimer exhibits conductivity 30 times higher than the monomeric this compound, highlighting the impact of structural modifications on its electronic properties. []

Q7: Are there any applications of this compound in energy storage devices?

A7: this compound has been explored as a component in positive electrode materials for lithium secondary batteries. When incorporated with lithium transition metal complex oxides, it aims to enhance the high-temperature performance of the battery. []

Q8: How is this compound incorporated into formulations for its various applications?

A8: For its use as a dye, this compound is often incorporated into pigment dispersions. Various formulations and methods have been developed to enhance its dispersibility and stability in these formulations, often utilizing surfactants and polymers. [, , , , , , ]

Q9: Can this compound be chemically modified to improve its solubility and processability?

A9: Yes, researchers have successfully functionalized the reduced (leuco) form of this compound to enhance its solubility. This approach enables easier processing and expands its potential applications, particularly in solution-processed organic electronic devices like light-emitting electrochemical cells. []

Q10: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?

A10: this compound, as a widely used vat dye, contributes to the significant environmental burden posed by textile industry wastewater. Recognizing this, research has focused on upcycling this compound from these waste streams. This approach aims to convert a pollutant into valuable materials for high-tech applications, contributing to a more sustainable industrial process. []

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